molecular formula C9H7ClO3 B1423759 Methyl 2-chloro-6-formyl-benzoate CAS No. 1086391-95-8

Methyl 2-chloro-6-formyl-benzoate

Cat. No.: B1423759
CAS No.: 1086391-95-8
M. Wt: 198.6 g/mol
InChI Key: FBGBUSMVAQUKOY-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-6-formyl-benzoate” is a chemical compound that contains a total of 20 bonds. There are 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic aldehyde .


Synthesis Analysis

“this compound” can be synthesized from 2-chlorobenzoyl chloride . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “this compound” includes 1 six-membered ring, 1 aromatic ester, and 1 aromatic aldehyde . It contains a total of 20 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, and 2 double bonds .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can be used in the N-formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst .


Physical and Chemical Properties Analysis

“this compound” is an ester . More specific physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Bioactive Precursor in Organic Synthesis

Methyl 2-chloro-6-formyl-benzoate is recognized as a bioactive precursor in organic synthesis. It exhibits a range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Due to these characteristics, it serves as a significant structure and an excellent precursor for developing new bioactive molecules. Its versatility in synthesis makes it a valuable raw material for preparing medical products (Farooq & Ngaini, 2019).

Antimicrobial Activity and Corrosion Inhibition

Studies have shown that derivatives of this compound, such as Schiff base ligands, possess antimicrobial activities against both gram-positive and gram-negative bacteria. Furthermore, these compounds demonstrate significant corrosion inhibition properties on mild steel in acidic solutions, suggesting potential applications in industrial settings (Pandiarajan et al., 2020).

Reduction of Carboxylic Acids

Research also includes the reduction of carboxylic acids using samarium diiodide-base systems, where derivatives of benzoic acid, including those with formyl groups, are reduced to corresponding alcohol or amine derivatives. This highlights its role in the novel reduction methodologies in organic chemistry (Kamochi & Kudo, 1992).

Intermediate in Synthesis of Natural Products

This compound serves as an important intermediate in the total synthesis of bisbibenzyls, a series of natural products with various biological activities. The synthesis process and the optimization of reaction conditions demonstrate its significance in the production of complex natural products (Lou Hong-xiang, 2012).

Application in X-Ray and Ab Initio Studies

The compound's derivatives have been utilized in X-ray diffraction and ab initio studies to understand the aromatic character and stability of various molecular systems. Such studies are crucial for advancing knowledge in fields like medicinal chemistry and material science (Cyrański et al., 2001).

Use in Photoreactivity Studies

Research into the photoreactivity of benzophenone derivatives, which include this compound structures, provides insights into the reaction mechanisms and stability of these compounds under light exposure. This is particularly relevant in the development of photoactive materials and drugs (Fukushima et al., 1998).

Safety and Hazards

While specific safety and hazard information for “Methyl 2-chloro-6-formyl-benzoate” was not found, it’s important to handle all chemicals with care and follow safety protocols. For example, Methyl benzoate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

The future directions of “Methyl 2-chloro-6-formyl-benzoate” could involve its use in the synthesis of various derivatives that are capable of interacting with several different receptors for the discovery of new potential drug candidates . Additionally, in the context of sustainability and green chemistry, direct coupling of methanol with amines to produce formamides is an atom-efficient and green alternative .

Properties

IUPAC Name

methyl 2-chloro-6-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGBUSMVAQUKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a solution of methyl 2-chloro-6-vinylbenzoate (6.7 g, 34 mmol) in dry DCM (100 mL) was bubbled O3 at −78° C. over a 30 minute period. Next, nitrogen gas was bubbled into the solution until the solution was colorless. Dimethylsulfane (4.3 g, 68 mmol) was added dropwise and the resulting mixture was warmed to RT and stirred for 2 hours. The reaction mixture was subsequently washed with water (30 mL) and extracted with DCM (3×100 mL). The organic layers were combined, dried over Na2SO4, and concentrated. The crude product was purified by column chromatography eluting with a gradient of EtOAc (0-90%) and PE to give the title compound (3.8 g, 56%). 1H NMR (400 MHz, CDCl3) δ ppm 9.89 (s, 1H), 7.728 (d, J=7.2 Hz, 1H), 7.606 (d, J=8.0 Hz, 1H), 7.489 (t, J=8.0 Hz, 1H), 3.95 (s, 3H).
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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